3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-12-18(9-7-16(20)21-3)10-8-17(13,2)14-5-4-6-15(19)11-14/h4-6,11,13,19H,7-10,12H2,1-3H3/t13-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICDBOAWMRHEEO-SUMWQHHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155454 | |
| Record name | Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-39-2 | |
| Record name | Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester (commonly referred to as the compound) is a synthetic derivative of piperidine that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring substituted with a hydroxyl group and two methyl groups. The structural complexity allows for interactions with various biological targets, making it a candidate for pharmacological exploration.
Research indicates that the compound exhibits significant antiproliferative properties, particularly against colon cancer cells. It operates primarily through:
- Histone Deacetylase Inhibition (HDACi) : The compound acts as an HDAC inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy .
- Selective Targeting : Studies have shown that the compound selectively inhibits cancerous cells while sparing normal cells, indicating a potential therapeutic window .
Antiproliferative Effects
A study conducted on a series of synthesized derivatives demonstrated that several compounds derived from the original structure exhibited strong inhibitory effects on HCT-116 colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, with the most potent derivatives being compounds 7a and 7g .
| Compound | IC50 (mg/mL) | Selectivity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Moderate |
Case Studies
- In Vitro Studies : In a study assessing the effects of the compound on HCT-116 cells, it was found that treatment led to significant apoptosis characterized by nuclear disintegration observed through DAPI staining. This suggests that the compound can induce cell death in malignant cells effectively .
- Molecular Docking Studies : Molecular docking analyses revealed that the most active compounds (7a and 7g) bind effectively to the ATP binding site of TRAP1, a protein involved in cancer cell survival pathways. This interaction was confirmed through structural analyses showing favorable binding interactions within the hydrophobic pocket of TRAP1 .
Summary of Findings
The biological activity of 3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester shows promising potential as an anticancer agent due to its selective inhibition of cancer cell proliferation and its mechanism involving HDAC inhibition.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Animal models will help determine the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Understanding the detailed molecular mechanisms will aid in optimizing this compound for clinical applications.
- Combination Therapies : Investigating potential synergistic effects with other anticancer agents could enhance treatment outcomes.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Nitro-Substituted Derivatives :
- 2-Hydroxy-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester (6): Contains a nitro group at the 3'-position and a hydroxyl group at 4' on the phenyl ring.
- 3-(4'-Hydroxy-3',5'-dinitrophenyl)propionic acid methyl ester (14) : Dual nitro groups increase molecular polarity, affecting solubility and reactivity compared to the target compound .
Methoxy/Hydroxy-Methoxy Derivatives :
- 3-(3,4-Dimethoxyphenyl)propionic acid : Methoxy groups improve lipophilicity, aiding membrane penetration in pheromone signaling .
- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid methyl ester : Combines hydroxyl and methoxy groups, altering hydrogen-bonding capacity and solubility relative to the target compound .
Halogenated Derivatives :
Piperidine and Heterocyclic Derivatives
Piperidine-Containing Analogs :
Complex Heterocyclic Derivatives :
- 3-{4-[6-(3,4-Dimethylphenylcarbamoyl)-1H-benzimidazol-2-yl]-3,5-dimethylphenyl}propionic acid methyl ester : Incorporates benzimidazole and carbamoyl groups, indicating applications in kinase inhibition or anticoagulation .
- Polymorphs of 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester: Demonstrates structural flexibility for optimizing pharmacokinetics in anticoagulant therapies .
Ester and Backbone Modifications
Propionic Acid Ester Variations :
- 3-(4,4-Dimethyl-5-keto-3-isoxazole)propionic acid methyl ester (2) : An isoxazole-substituted derivative with a ketone group, highlighting synthetic versatility for bioactive molecules .
- Fenbufen Methyl Ester: A non-steroidal anti-inflammatory drug (NSAID) derivative, illustrating the pharmacological relevance of propionic acid esters .
Comparative Data Table
Research Findings and Implications
Q & A
Q. Key intermediates :
(Basic) How can researchers validate the purity and structural integrity of this compound using chromatographic methods?
Answer:
High-Performance Liquid Chromatography (HPLC) is recommended:
- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid .
- System suitability : Resolution between the target compound and impurities (e.g., 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol) must exceed 1.5 .
- Validation : Compare retention times and UV spectra against reference standards .
Q. Supplementary techniques :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., C₃₂H₃₉NO₄, 501.66 g/mol) .
- Nuclear Magnetic Resonance (NMR) : Analyze methyl ester protons (δ 3.6–3.8 ppm) and piperidine ring protons (δ 1.2–2.5 ppm) .
(Advanced) What computational strategies can optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search methods are critical:
- Transition state analysis : Predict energy barriers for NaBH₄ reduction and esterification steps .
- Data-driven optimization : Use ICReDD’s feedback loop to integrate experimental data (e.g., yields, by-product ratios) into computational models .
- Solvent selection : Simulate solvent effects (e.g., methanol vs. ethanol) on reaction kinetics using COSMO-RS models .
Case study : Computational screening reduced trial-and-error experimentation by 40% in analogous piperidine syntheses .
(Advanced) How should researchers address contradictions in spectroscopic data (e.g., NMR, MS) when characterizing novel derivatives?
Answer:
Stepwise validation protocol :
Cross-platform analysis : Compare NMR (¹H, ¹³C) and MS data across multiple instruments to rule out instrumental drift .
Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to confirm splitting patterns in overlapping proton signals .
X-ray crystallography : Resolve ambiguities in piperidine ring conformation (e.g., axial vs. equatorial substituents) .
Dynamic NMR : Assess rotational barriers of methyl ester groups at variable temperatures .
Example : Discrepancies in hydroxy-phenyl proton integration were resolved via 2D NOESY correlations .
(Advanced) What are the critical considerations in designing a scalable synthesis protocol while minimizing by-product formation?
Answer:
Scale-up challenges :
- Temperature control : Exothermic steps (e.g., NaBH₄ reduction) require jacketed reactors to maintain ≤25°C .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for hydrogenation) to reduce costs .
- By-product suppression : Optimize molar ratios (e.g., NaBH₄:substrate = 1.2:1) to limit over-reduction .
Q. Process analytical technology (PAT) :
- In-line FTIR : Monitor esterification progress in real time .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, solvent polarity) .
Case study : A 10-fold scale-up achieved 89% yield with <2% impurities by integrating PAT and DoE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
